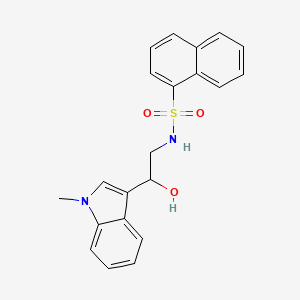

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide

Description

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide is a sulfonamide derivative featuring a naphthalene-1-sulfonamide core linked via a hydroxyethyl bridge to a 1-methylindole moiety. This compound integrates two pharmacophoric groups: the sulfonamide moiety, known for its role in enzyme inhibition (e.g., cyclooxygenase, carbonic anhydrase), and the indole ring, a common scaffold in bioactive molecules targeting serotonin receptors or kinases.

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c1-23-14-18(17-10-4-5-11-19(17)23)20(24)13-22-27(25,26)21-12-6-8-15-7-2-3-9-16(15)21/h2-12,14,20,22,24H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUHVSALATVUZMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the indole derivative, which can be synthesized through Fischer indole synthesis using phenylhydrazine and cyclohexanone under acidic conditions . The naphthalene sulfonamide moiety can be introduced through a sulfonation reaction using naphthalene and chlorosulfonic acid, followed by amination with the indole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

Oxidation: Formation of indole-3-carboxylic acid derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The naphthalene sulfonamide group may enhance the compound’s binding affinity and specificity . This dual interaction can lead to significant biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Structural Features and Substituent Effects

A comparative analysis of key structural analogs is provided below:

Key Observations:

- Naphthalene Positional Isomerism: The target compound uses naphthalene-1-sulfonamide, whereas compound 21f employs naphthalene-2-sulfonamide.

- Indole Modifications: The 1-methyl group on the indole ring in the target compound may reduce oxidative metabolism compared to non-methylated analogs (e.g., compound 18 ).

- Substituent Effects : Methoxy groups in the dimethoxyphenyl analog enhance electron-donating capacity, which could improve binding to targets like serotonin receptors.

Spectroscopic and Electronic Properties

- Spectroscopy : The phenylsulfonyl-indole analog underwent detailed FT-IR and NMR analysis, revealing strong absorption bands for sulfonamide S=O and indole N-H groups. The target compound’s hydroxyethyl group would introduce additional O-H stretching signals (~3200–3600 cm⁻¹).

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, highlighting the compound's biological activity, structure-activity relationships, and potential therapeutic implications.

Chemical Structure and Properties

The compound is characterized by a naphthalene core substituted with a sulfonamide group and an indole moiety. The chemical structure can be represented as follows:

This structure contributes to its interaction with various biological targets, influencing its pharmacological properties.

Antimicrobial Activity

Research has demonstrated that derivatives of naphthalene sulfonamides exhibit significant antimicrobial properties. Studies indicate that N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide shows moderate to significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species.

Table 1: Antimicrobial Activity of Naphthalene Sulfonamides

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide | Staphylococcus aureus | 15 |

| N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide | Escherichia coli | 12 |

| N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide | Pseudomonas aeruginosa | 10 |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly in treating infections caused by resistant bacterial strains.

Antifungal Activity

In addition to antibacterial properties, the compound has shown promising antifungal activity. It has been tested against various fungal strains, demonstrating effectiveness comparable to established antifungal agents.

Table 2: Antifungal Activity of Naphthalene Sulfonamides

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide | Candida albicans | 25 |

| N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide | Aspergillus niger | 30 |

Anticancer Activity

The anticancer potential of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide has been investigated in various cancer cell lines. The compound exhibits cytotoxic effects, particularly against human cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and SKOV3 (ovarian cancer).

Table 3: Cytotoxicity of Naphthalene Sulfonamides in Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 8.49 |

| MCF7 | 11.20 |

| SKOV3 | 7.87 |

The IC50 values indicate that the compound possesses significant anticancer activity, with lower values suggesting higher potency.

The mechanism by which N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide exerts its biological effects is believed to involve the inhibition of key enzymes and pathways critical for bacterial growth and cancer cell proliferation. This includes interference with DNA synthesis and disruption of cellular metabolism.

Case Studies and Clinical Implications

Recent studies have explored the potential application of this compound in clinical settings. For instance, a study reported its effectiveness in inhibiting biofilm formation by Staphylococcus aureus, which is crucial in treating chronic infections associated with medical devices.

"The compounds showed high inhibitory activity on the discoloration of biofilms already formed by MRSA strains" .

This suggests that derivatives like N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide could be valuable in developing coatings for medical implants to prevent biofilm-related infections.

Q & A

Q. What experimental strategies are recommended for synthesizing N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide?

Methodological Answer: The synthesis of naphthalene-sulfonamide derivatives typically involves nucleophilic substitution or coupling reactions. For example:

Sulfonylation: React 1-naphthalenesulfonyl chloride with a hydroxyl-containing intermediate (e.g., 2-(1-methyl-1H-indol-3-yl)ethanol) under basic conditions (e.g., K₂CO₃ in DMF) .

Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via TLC and HPLC.

Characterization: Employ NMR (¹H/¹³C), FTIR, and high-resolution mass spectrometry (HRMS) to verify structure. For analogs, refer to similar sulfonamide syntheses in .

Q. How can researchers assess the systemic toxicity of this compound in preclinical models?

Methodological Answer: Follow the inclusion criteria outlined in Table B-1 ( ):

- Species: Use laboratory mammals (rats/mice) for acute and subchronic exposure studies.

- Routes: Prioritize oral and parenteral routes due to the compound’s potential bioavailability.

- Endpoints: Monitor hepatic/renal function (serum ALT, creatinine), hematological parameters (RBC/WBC counts), and histopathology.

- Dose Range: Apply OECD guidelines (e.g., OECD 423 for acute toxicity). Cross-reference with naphthalene-derivative toxicokinetics in and .

Q. What spectroscopic techniques are optimal for characterizing this compound’s structure?

Methodological Answer:

- FTIR: Identify key functional groups (e.g., sulfonamide S=O stretching at ~1350–1150 cm⁻¹, indole N-H at ~3400 cm⁻¹) .

- NMR: Use ¹H NMR to resolve indole protons (δ 7.0–7.5 ppm) and hydroxyethyl protons (δ 3.5–4.5 ppm). ¹³C NMR can confirm sulfonamide linkage (C-SO₂ at ~125–135 ppm).

- UV-Vis: Analyze π→π* transitions of the naphthalene and indole moieties (λmax ~250–300 nm) .

Advanced Research Questions

Q. How can conflicting data on this compound’s receptor binding affinity be resolved?

Methodological Answer:

Reproducibility: Validate assays using orthogonal methods (e.g., surface plasmon resonance vs. radioligand binding).

Structural Analysis: Perform molecular docking (e.g., AutoDock Vina) using crystallographic data from related sulfonamide-protein complexes (e.g., EGFR inhibitors in ).

Meta-Analysis: Compare results across studies while controlling for variables (e.g., buffer pH, solvent DMSO% ).

Q. What strategies are recommended for optimizing this compound’s pharmacokinetic profile?

Methodological Answer:

Metabolic Stability: Incubate with liver microsomes (human/rat) to identify labile sites (e.g., hydroxyl group oxidation). Use LC-MS to track metabolites ().

Prodrug Design: Mask the hydroxy group with acetyl or phosphate esters to enhance absorption .

Solubility Enhancement: Formulate with cyclodextrins or PEGylated nanoparticles, guided by Hansen solubility parameters.

Q. How can researchers investigate its potential off-target effects in cellular models?

Methodological Answer:

High-Throughput Screening: Use a kinase/GPCR panel (e.g., Eurofins CEREP) to identify unintended targets.

CRISPR-Cas9 Knockout: Validate hits by generating KO cell lines for suspected off-target receptors (e.g., β-adrenergic receptors in ).

Transcriptomics: Perform RNA-seq on treated cells to detect dysregulated pathways (e.g., oxidative stress markers like NRF2).

Q. What computational methods are suitable for predicting this compound’s environmental persistence?

Methodological Answer:

QSAR Modeling: Use EPI Suite to estimate biodegradation half-life and bioaccumulation potential .

Molecular Dynamics (MD): Simulate interactions with soil organic matter (humic acids) to assess adsorption .

Tiered Testing: Follow OECD 307 guidelines for soil degradation studies, supplemented by LC-MS/MS quantification.

Q. How should researchers address discrepancies in reported IC₅₀ values across cell lines?

Methodological Answer:

Standardization: Use the same cell line (e.g., HEK293 or A549) and passage number.

Assay Conditions: Control for pH, serum concentration, and incubation time (e.g., 48 vs. 72 hours).

Data Normalization: Express IC₅₀ relative to a housekeeping gene (e.g., GAPDH) or ATP-based viability assays (CellTiter-Glo).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.